(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide
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Overview
Description
(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide is a synthetic organic compound that features a bromopyridine moiety, a chlorophenyl group, and a methylethenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromopyridine.
Formation of Ethenesulfonamide: The 6-bromopyridine is then reacted with 2-chlorobenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding ethenesulfonamide intermediate.
Methylation: The final step involves the methylation of the ethenesulfonamide intermediate using methyl iodide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of corresponding amine or alcohol derivatives.
Substitution: Formation of derivatives with substituted functional groups at the bromine or chlorine positions.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of bromopyridine and chlorophenyl groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide involves its interaction with specific molecular targets. The bromopyridine and chlorophenyl groups can bind to active sites on enzymes or receptors, modulating their activity. The methylethenesulfonamide moiety may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(6-Chloropyridin-2-yl)-2-(2-bromophenyl)-N-methylethenesulfonamide
- (E)-N-(6-Fluoropyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide
- (E)-N-(6-Bromopyridin-2-yl)-2-(2-methylphenyl)-N-methylethenesulfonamide
Uniqueness
(E)-N-(6-Bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide is unique due to the specific combination of bromopyridine and chlorophenyl groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and the potential for diverse applications in various fields.
Properties
IUPAC Name |
(E)-N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)-N-methylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-18(14-8-4-7-13(15)17-14)21(19,20)10-9-11-5-2-3-6-12(11)16/h2-10H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQABMFVHBOCHTL-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC=C1)Br)S(=O)(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC=C1)Br)S(=O)(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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